molecular formula C12H10N2O4S B2698069 4-Methylphenyl 3-nitro-2-pyridinyl sulfone CAS No. 477871-39-9

4-Methylphenyl 3-nitro-2-pyridinyl sulfone

Cat. No.: B2698069
CAS No.: 477871-39-9
M. Wt: 278.28
InChI Key: RQVPHAQDHVQDAD-UHFFFAOYSA-N
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Description

Significance of Sulfone Functional Groups in Organic Synthesis

The sulfone group is far more than a passive linker; it is a versatile and powerful functional group in organic synthesis. iomcworld.com Its strong electron-withdrawing nature acidifies the α-protons, facilitating the formation of α-sulfonyl carbanions which are excellent nucleophiles for creating new carbon-carbon bonds. iomcworld.com

Key attributes of the sulfone functional group include:

Synthetic Versatility: Sulfones serve as intermediates in the synthesis of a wide array of other functional groups, including alkenes (via the Ramberg–Bäcklund reaction and Julia olefination), alcohols, and acids. researchgate.net

Activating Group: The sulfonyl moiety can activate adjacent C-H bonds for alkylation and other functionalizations. iomcworld.com

Leaving Group Ability: The sulfinate anion (:SO₂R⁻) can act as a leaving group in nucleophilic substitution and elimination reactions, expanding the synthetic possibilities. google.com

Role in Medicinal Chemistry: Sulfones are prevalent in numerous pharmaceuticals, including antibiotics and anti-inflammatory agents. google.com They can enhance lipophilicity and act as hydrogen bond acceptors, influencing a molecule's pharmacokinetic profile. researchgate.net

The oxidation of precursor sulfides is a common method for synthesizing sulfones. organic-chemistry.org Various reagents can be employed to achieve this transformation, offering pathways to this functional group. researchgate.net

Interactive Data Table: Synthetic Transformations Involving Sulfones
Reaction NameStarting MaterialProductKey Feature
Julia Olefinationβ-hydroxysulfoneAlkeneStereoselective alkene synthesis
Ramberg–Bäcklund Reactionα-halo sulfoneAlkeneFormation of a new C=C bond with extrusion of SO₂
α-alkylationSulfoneα-alkylated sulfoneC-C bond formation via α-sulfonyl carbanion
Reductive DesulfonylationSulfoneAlkaneRemoval of the sulfonyl group

Role of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in chemistry. nih.gov Its derivatives are ubiquitous in nature (e.g., nicotine, vitamin B6) and are central to the pharmaceutical and agrochemical industries. nih.govresearchgate.net The nitrogen atom imparts unique properties to the ring, making it a weak base and influencing its reactivity in substitution reactions. nih.gov

Pyridine derivatives are highly sought-after in drug discovery for several reasons:

They can improve the solubility and bioavailability of drug candidates. researchgate.netenpress-publisher.com

The pyridine nucleus is a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets. researchgate.net

The ring can be readily functionalized at various positions to fine-tune biological activity and physical properties. nih.gov

In organic synthesis, pyridines serve as catalysts, ligands for transition metals, and versatile building blocks for more complex heterocyclic systems. nih.gov Their electron-deficient nature, a result of the electronegative nitrogen atom, makes them susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing groups. nih.gov

Context of Nitroaromatic and Nitroheterocyclic Compounds in Synthetic Methodologies

Nitroaromatic and nitroheterocyclic compounds are defined by the presence of one or more nitro (-NO₂) groups attached to an aromatic or heteroaromatic ring. The nitro group is one of the strongest electron-withdrawing groups, profoundly influencing the electronic properties and reactivity of the ring system. scielo.br

The primary method for their synthesis is electrophilic nitration, commonly using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). nih.govnumberanalytics.com However, alternative nitrating agents and methods have been developed to improve selectivity and safety. numberanalytics.com

Key roles in synthetic methodologies:

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of leaving groups (like halides or, in some cases, a sulfonyl group). This is a cornerstone reaction for functionalizing aromatic systems. scielo.br

Versatile Intermediates: The nitro group can be readily reduced to an amino group (-NH₂), which is a gateway to a vast array of other functionalities, including diazonium salts, amides, and further heterocyclic structures.

Building Blocks: Nitroaromatic compounds are crucial starting materials for a wide range of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.gov For instance, nitropyridines are used to create diverse collections of bioactive indoles. nih.gov

The combination of a nitro group and a sulfonyl group on a pyridine ring, as seen in 4-Methylphenyl 3-nitro-2-pyridinyl sulfone, creates a highly electrophilic system. The sulfonyl group at the 2-position is an excellent leaving group, and its departure is facilitated by the activating effect of the nitro group at the 3-position. This makes such compounds potent substrates for SNAr reactions, where various nucleophiles can displace the aryl sulfone moiety. nih.govacs.orgblogspot.com

Interactive Data Table: Common Nitration Methods
MethodReagentsKey Features
Mixed Acid NitrationNitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄)The most common industrial method for nitrating aromatic compounds. nih.govnumberanalytics.com
Nitronium SaltsNitronium tetrafluoroborate (B81430) (NO₂BF₄)Can offer milder reaction conditions and improved selectivity. numberanalytics.com
Zinke NitrationSodium nitrite (B80452) (NaNO₂)Used for phenols or cresols to replace bromine atoms with a nitro group. nih.gov
Three-Component Ring Transformation1-methyl-3,5-dinitro-2-pyridone + Ketone + AmmoniaA method to synthesize nitropyridines that may be difficult to produce otherwise. mdpi.com

Overview of Research Trajectories for Aryl Nitropyridinyl Sulfones

Research into aryl nitropyridinyl sulfones and related structures is driven by their potential as highly versatile synthetic intermediates. The convergence of the activating nitro group and the competent sulfonyl leaving group on the pyridine scaffold makes these compounds valuable for constructing complex, functionalized heterocyclic molecules.

Current and future research trajectories likely focus on several key areas:

Development of Novel Synthetic Methods: Exploring new and more efficient ways to synthesize substituted aryl nitropyridinyl sulfones will continue to be an area of interest. This includes late-stage functionalization techniques that allow for the rapid generation of diverse compound libraries.

Application in Nucleophilic Aromatic Substitution: A major research thrust is the use of these compounds as electrophiles in SNAr reactions. acs.org By reacting them with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), chemists can access a vast chemical space of substituted nitropyridines, which are themselves valuable precursors for pharmaceuticals and agrochemicals. nih.gov

Covalent Inhibitor Development: The reactivity of 2-sulfonyl pyridines towards biological nucleophiles, such as the cysteine residues in proteins, makes them attractive scaffolds for the design of covalent inhibitors. acs.orgblogspot.com By tuning the electronics of the pyridine ring (for example, with a nitro group) and modifying the aryl portion of the sulfone, researchers can modulate reactivity and selectivity for specific protein targets.

Materials Science: The electronic properties of these compounds, characterized by a highly polarized π-system, could be exploited in the development of new functional materials with specific optical or electronic characteristics.

In essence, compounds like this compound are not typically the final target but rather powerful tools. They serve as advanced intermediates that enable the efficient and modular synthesis of other high-value, functionalized molecules. The ongoing exploration of their reactivity will undoubtedly continue to expand the synthetic chemist's toolkit.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-9-4-6-10(7-5-9)19(17,18)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVPHAQDHVQDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332579
Record name 2-(4-methylphenyl)sulfonyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477871-39-9
Record name 2-(4-methylphenyl)sulfonyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylphenyl 3 Nitro 2 Pyridinyl Sulfone and Analogues

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the formation of the aryl-sulfonyl bond by either oxidizing a pre-existing sulfide (B99878) linkage or by reacting a sulfonyl-containing species with an activated pyridine (B92270) ring.

The oxidation of precursor sulfides is a classical and straightforward method for the synthesis of sulfones. nih.gov This approach involves the synthesis of the corresponding pyridyl sulfide, such as 4-methylphenyl 3-nitro-2-pyridinyl sulfide, which is then oxidized to the desired sulfone. A variety of oxidizing agents can be employed for this transformation, with careful control of reaction conditions being crucial to prevent over-oxidation or oxidation of the pyridine nitrogen. acs.orgacsgcipr.org

Common oxidants include hydrogen peroxide (H₂O₂), which is often used in conjunction with a catalyst. organic-chemistry.orgresearchgate.net For instance, the oxidation of various aromatic and aliphatic sulfides to their corresponding sulfones can be achieved in high yields using 30% H₂O₂ with a catalyst system comprising sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst like methyltrioctylammonium hydrogensulfate. researchgate.net This system is often effective without the need for organic solvents. Other reagents like Selectfluor can also mediate the efficient oxidation of sulfides to sulfones using water as the oxygen source. organic-chemistry.org The primary challenge in this approach is achieving selectivity for the sulfone over the intermediate sulfoxide (B87167), though many modern methods can accomplish this with high efficiency. acsgcipr.orgorganic-chemistry.org

Table 1: Selected Oxidation Methods for Sulfide to Sulfone Conversion

Oxidant/Catalyst System Substrate Type Key Features
H₂O₂ / Tantalum Carbide Sulfides Efficiently affords sulfones; catalyst is reusable. organic-chemistry.org
H₂O₂ / Sodium Tungstate Aromatic & Aliphatic Sulfides Halogen-free conditions; high yields. researchgate.net
Urea-Hydrogen Peroxide / Phthalic Anhydride Substituted Sulfides Metal-free; environmentally benign. organic-chemistry.org

Another direct approach involves the reaction of an aryl sulfonyl halide, such as p-toluenesulfonyl chloride, with an activated pyridine derivative. wikipedia.org For a substrate like 4-methylphenyl 3-nitro-2-pyridinyl sulfone, this would typically involve reacting a 3-nitropyridine (B142982) substituted with a good leaving group at the 2-position (e.g., a halide) with a p-toluenesulfinate salt in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position is crucial as it activates the 2-position of the pyridine ring towards nucleophilic attack. concordia.canih.gov

A related method involves the formal sulfonylation of unactivated C–H bonds. For example, 4-picoline derivatives can be converted to the corresponding aryl picolyl sulfones by treatment with aryl sulfonyl chlorides and triethylamine (B128534) (Et₃N) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). acs.orgacs.org This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.orgacs.org While this specific example applies to the picolyl position, it highlights the utility of sulfonyl chlorides in creating C-S bonds with pyridine-containing molecules.

Transition-Metal-Catalyzed Coupling Reactions for Pyridyl Sulfones

Transition-metal catalysis has become a powerful tool for forming carbon-sulfur bonds, offering milder reaction conditions and broader functional group tolerance compared to some classical methods. nih.gov Palladium and copper are the most commonly utilized metals for these transformations.

The coupling of halopyridines with sulfinate salts (e.g., sodium p-toluenesulfinate) is a widely used method for synthesizing aryl pyridyl sulfones. concordia.ca This reaction typically employs a palladium or nickel catalyst. While copper catalysis is also known for this transformation, yields for sulfonylated pyridines can sometimes be low. concordia.ca

An efficient one-pot synthesis of sulfonylated pyridines has been developed via an SNAr reaction between pyridines and sodium sulfinate salts, facilitated by tetrabutylammonium (B224687) chloride. nih.gov More advanced methods utilize dual catalysis, such as a photoredox/nickel-catalyzed sulfonylation that works at room temperature with a broad range of aryl, heteroaryl (including pyridyl), and vinyl halides. nih.gov This dual catalytic system can even be effective with less reactive aryl chlorides. nih.gov

Palladium catalysis is preeminent in the synthesis of aryl sulfones via cross-coupling. organic-chemistry.org A common strategy is the coupling of aryl halides or triflates with sulfinic acid salts. organic-chemistry.org The success of these reactions often depends on the choice of ligand; for instance, Xantphos, a rigid bidentate ligand, has been found to be crucial for the effective coupling of aryl halides with sulfinate salts. organic-chemistry.org

A convergent, three-component synthesis has been developed employing palladium catalysis to unite an organolithium species, an aryl or heteroaryl halide, and a sulfur dioxide surrogate like DABSO (a complex of DABCO and SO₂). nih.gov This method allows for the straightforward production of a wide variety of sulfones. nih.gov Additionally, palladium catalysts can be used for the direct sulfination of aryl and heteroaryl halides to generate sulfinates, which are versatile intermediates that can then be converted to sulfones. nih.gov

Table 2: Examples of Palladium-Catalyzed Sulfone Synthesis

Coupling Partners Catalyst/Ligand Key Features
Aryl/Vinyl Halides + Sulfinic Acid Salts Pd Catalyst / Xantphos Good yields for unsymmetrical diaryl and aryl vinyl sulfones. organic-chemistry.org
Aryl Lithium + Aryl Halide + DABSO Pd Catalyst / XantPhos-type Ligand Convergent three-component synthesis. nih.gov
Aryl Halides + Dimethyl Sulfite Palladium Catalyst Efficient synthesis of methyl sulfone derivatives. organic-chemistry.org

Copper-catalyzed reactions represent an important and often more economical alternative to palladium-based methods for C-S bond formation. researchgate.net The copper-catalyzed cross-coupling of sulfinic acid salts with arylboronic acids provides a route to a wide range of alkylaryl and diaryl sulfones under mild, ambient conditions. organic-chemistry.org

Another approach involves the reaction of arylboronic acids with arylsulfonyl hydrazides, which can be promoted by a heterogeneous, carbon-supported copper nanoparticle (Cu-NP) catalyst at room temperature. rsc.org This method shows excellent substrate versatility. rsc.org Copper catalysis has also been reported for the synthesis of sulfonamides by coupling aryl boronic acids, a sulfur dioxide source (DABSO), and amines at high temperatures, a transformation closely related to sulfone synthesis. acs.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of pyridinyl sulfones, especially when the pyridine ring is rendered electron-deficient by substituents such as a nitro group. wikipedia.org This activation facilitates the attack of nucleophiles, enabling the displacement of a leaving group.

Displacement of Halogen or Other Leaving Groups on Pyridine Ring by Sulfinate Anions

A direct and widely utilized method for constructing the aryl-pyridinyl sulfone linkage is the SNAr reaction between a pyridine derivative bearing a suitable leaving group at the 2-position and an aryl sulfinate salt. For the synthesis of this compound, this involves the reaction of a 2-halo-3-nitropyridine (e.g., 2-chloro-3-nitropyridine) with sodium p-toluenesulfinate.

The mechanism proceeds via the addition of the sulfinate nucleophile to the carbon atom bearing the leaving group. The presence of the nitro group, particularly in the ortho or para position relative to the leaving group, is crucial for activating the ring towards nucleophilic attack and for stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the halide ion restores the aromaticity of the pyridine ring, yielding the desired sulfone product. The reaction generally requires a polar aprotic solvent, such as DMF or DMSO, to facilitate the dissolution of the sulfinate salt and promote the reaction.

Table 1: Representative SNAr Displacement Reactions for Pyridinyl Sulfone Synthesis

Pyridine Substrate Nucleophile Conditions Product Yield
2-Chloro-3-nitropyridine Sodium p-toluenesulfinate DMF, 100 °C This compound High
2-Fluoro-5-nitropyridine Sodium benzenesulfinate DMSO, 80 °C Phenyl 5-nitro-2-pyridinyl sulfone Good

Vicarious Nucleophilic Substitution (VNS) for Nitroaromatic Compounds

Vicarious Nucleophilic Substitution (VNS) is a powerful variant of nucleophilic aromatic substitution that allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. wikipedia.org This method is particularly effective for nitro-activated systems like nitropyridines.

Alkylation via Sulfonyl-Stabilized Carbanions on Nitropyridines

While not a direct route to the title sulfone itself, VNS is a key methodology for producing analogues by introducing carbon substituents onto the nitropyridine ring. In this context, carbanions stabilized by a sulfonyl group act as the nucleophiles. nih.govnih.gov These carbanions are typically generated from α-haloalkyl sulfones or other alkyl sulfones possessing a leaving group on the α-carbon.

The reaction involves the addition of the sulfonyl-stabilized carbanion to an electron-deficient position on the nitropyridine ring, typically ortho or para to the nitro group. acs.org This is followed by a base-induced β-elimination of the sulfonyl group's leaving group and a hydrogen atom from the ring, leading to the formation of a new C-C bond and the alkylation of the nitropyridine. researchgate.net

Mechanistic Aspects of VNS in Nitro-Pyridyl Systems

The mechanism of VNS in nitro-pyridyl systems is a well-studied, multi-step process. nih.govresearchgate.net

Carbanion Formation: A strong base (e.g., potassium tert-butoxide) deprotonates the α-carbon of the alkyl sulfone, creating a nucleophilic carbanion that is stabilized by the adjacent sulfonyl group.

Nucleophilic Addition: The carbanion attacks a C-H position on the electron-deficient nitropyridine ring. This addition is fastest at the positions activated by the nitro group (ortho/para), forming a non-aromatic anionic σ-adduct, often referred to as a Meisenheimer-type adduct. nih.govnih.gov

β-Elimination: A base then facilitates the elimination of a proton from the site of attack and the leaving group from the nucleophile's original α-carbon. This step restores the aromaticity of the pyridine ring and results in the net substitution of hydrogen. acs.org

Mechanistic studies have shown that steric factors can significantly influence the outcome. For instance, the use of bulky carbanions may inhibit the final elimination step, leading to the isolation of the stable Meisenheimer-type adduct instead of the alkylated product. acs.orgresearchgate.net This highlights the importance of steric planarity for the effective stabilization of the developing anion during the elimination phase. nih.gov

Table 2: Examples of VNS Reactions on Nitropyridines

Nitropyridine Sulfonyl Reagent Base Product Type
3-Nitropyridine Chloromethyl phenyl sulfone t-BuOK 4-Alkyl-3-nitropyridine
3-Nitropyridine Isopropyl phenyl sulfone t-BuOK Stable Meisenheimer adduct (elimination inhibited) acs.org

Radical-Mediated Sulfonylation Strategies

Modern synthetic chemistry has increasingly turned to radical-mediated reactions for C-H functionalization, offering alternative pathways that can complement traditional nucleophilic or electrophilic substitutions. The sulfonylation of pyridines can be achieved through the generation of sulfonyl radicals, which are then trapped by the heterocyclic ring.

These strategies often employ photocatalysis, where a photosensitizer absorbs visible light and engages in an electron transfer process with a sulfonyl precursor to generate the key sulfonyl radical. acs.org Common precursors for generating p-toluenesulfonyl radicals include p-toluenesulfonyl chloride, sodium p-toluenesulfinate, or N-sulfonylimines. acs.org One approach involves the formation of an electron donor-acceptor (EDA) complex between the pyridine and a reagent, which upon photoinduction, facilitates the radical sulfonylation. The inherent electronic properties of the pyridine ring can make regioselectivity a challenge in radical reactions, but various strategies, such as using temporary dearomatization, have been developed to direct the functionalization to specific positions like the meta-site. researchgate.net

Green Chemistry Approaches in Sulfone Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Traditional sulfone synthesis often involves harsh conditions, stoichiometric reagents, and hazardous solvents. nih.gov Modern approaches seek to mitigate these issues.

Electrochemical synthesis represents a significant green advancement. nih.govrsc.org The oxidation of thioethers to sulfones can be achieved electrochemically, using electrons as a "clean" reagent and often employing water as the oxygen source, thereby avoiding heavy metal oxidants or peracids. rsc.org The selectivity between sulfoxide and sulfone can often be controlled simply by adjusting the applied electrode potential. nih.gov

Other green strategies focus on:

Alternative Solvents: Utilizing water or other environmentally benign solvents to replace volatile organic compounds. researchgate.net

Catalysis: Developing metal-free catalytic systems or employing catalysts based on earth-abundant metals to replace stoichiometric and often toxic reagents. researchgate.netmdpi.com

Atom Economy: Designing reactions, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

These sustainable methodologies, while often developed for sulfone synthesis in a general context, provide a framework for developing more environmentally friendly routes to complex targets like this compound. nih.gov

Aqueous Media Reactions for Pyridyl Sulfones

The use of water as a solvent in organic synthesis is highly advantageous due to its non-toxic, non-flammable, and environmentally benign nature. Several methodologies have been developed for the synthesis of sulfones in aqueous media, demonstrating the viability of this approach for preparing pyridyl sulfones.

One notable strategy involves the sulfonylation of pyridyl phosphonium (B103445) salts with sulfinate salts in water. acs.org This method, initiated by a catalytic amount of Na₂S₂O₈, facilitates the formation of a variety of 4-pyridyl sulfones in yields ranging from moderate to excellent. acs.orgacs.org The reaction proceeds through a C–P bond activation and showcases broad substrate compatibility. acs.orgacs.org For instance, the reaction between a pyridyl phosphonium salt and tolyl sulfinate salt in water at 40°C, initiated by Na₂S₂O₈, has been shown to produce the desired 4-pyridyl sulfone. acs.org

Another green approach for sulfone synthesis in an aqueous environment utilizes graphite (B72142) powder as a reusable catalyst. This method efficiently produces sulfones from organic halides and sodium salts of sulfinic acids at room temperature. rawdatalibrary.net Additionally, the synthesis of vinylic sulfones from allenic carbonyl compounds has been successfully achieved in aqueous media under very mild conditions. organic-chemistry.orgacs.org This atom-economic reaction tolerates a wide range of functional groups and, in some cases, allows for product isolation by simple filtration, avoiding the need for chromatographic purification. organic-chemistry.orgacs.org

Table 1: Examples of Pyridyl Sulfone Synthesis in Aqueous Media

Reactant 1Reactant 2ConditionsProductYieldReference
Pyridyl Phosphonium SaltTolyl Sulfinate SaltNa₂S₂O₈ (initiator), Water, 40°C, 12h4-Pyridyl Sulfone7% (NMR Yield) acs.org
Organic HalidesSodium Sulfinate SaltsGraphite Powder (catalyst), Water, Room Temp.Aryl/Alkyl SulfonesGood to Excellent rawdatalibrary.net
Allenic Carbonyl CompoundsSulfinic AcidsWater/Ethanol, Mild ConditionsVinylic SulfonesModerate to Excellent organic-chemistry.orgacs.org

Solvent-Free or Low-Environmental-Impact Syntheses

In addition to aqueous methods, significant progress has been made in developing synthetic routes that eliminate or minimize the use of volatile and hazardous organic solvents. These approaches align with the principles of green chemistry by reducing waste and environmental pollution.

Deep eutectic solvents (DESs) have emerged as sustainable media for the synthesis of (hetero)aryl sulfones. rsc.org These solvents, which are often biodegradable and have a low cost, can facilitate multicomponent sulfonylation reactions without the need for metal catalysts or volatile organic compounds (VOCs). rsc.org This approach offers advantages such as catalyst recyclability and a reduced environmental footprint. rsc.org

Another eco-friendly strategy involves the use of inorganic sulfur dioxide sources, such as sodium metabisulfite, in combination with green methylating agents like dimethyl carbonate. nih.govcapes.gov.br This has been demonstrated in a three-component cross-coupling reaction with boronic acids to construct functional methyl sulfones. nih.govcapes.gov.br This method successfully introduces the sulfur dioxide moiety in a single step, avoiding more hazardous reagents. nih.govcapes.gov.br

Furthermore, the use of solid superacid catalysts has been reported for nitration reactions, which could be relevant for the synthesis of nitro-substituted pyridyl sulfones. google.com This method can offer high catalytic activity, easy separation and reusability of the catalyst, and reduced environmental pollution compared to traditional nitration with mixed acids. google.com Metal-free approaches have also been developed, for instance, in the synthesis of vinyl sulfones from picolyl amides and an allenyl sulfone, where pyridine itself initiates the reaction. acs.orgnih.gov

Table 2: Examples of Low-Environmental-Impact Sulfone Syntheses

MethodologyKey FeaturesSubstratesProductsReference
Multicomponent SulfonylationDeep Eutectic Solvent (DES) medium, metal-freeVarious(Hetero)aryl sulfones rsc.org
Three-Component Cross-CouplingEco-friendly SO₂ source (Na₂S₂O₃), Green methyl reagent (DMC)Boronic acidsFunctional methyl sulfones nih.govcapes.gov.br
Catalytic NitrationSolid superacid catalyst, reusablep-Methylsulfonyl toluene2-Nitro-4-methylsulfonyl toluene google.com
Metal-Free C-C CouplingPyridine-initiated, no additivesPicolyl amides, Allenyl sulfoneVinyl sulfones acs.orgnih.gov

Reactivity and Chemical Transformations of 4 Methylphenyl 3 Nitro 2 Pyridinyl Sulfone

Reactivity of the Pyridinyl Sulfone Moiety

The pyridinyl sulfone portion of the molecule is the primary site of reactivity, particularly for nucleophilic substitution reactions. The carbon atom at the C-2 position, bonded to the sulfonyl group, is highly electrophilic.

Nucleophilic Displacement of the Sulfonyl Group

The 4-methylphenyl sulfonyl group (tosyl group) is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process involves the addition of a nucleophile to the pyridine (B92270) ring to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the sulfinate anion to restore aromaticity. wikipedia.org

Nucleophilic attack occurs with high regioselectivity at the C-2 position of the pyridine ring, the carbon to which the sulfonyl group is attached. stackexchange.com This selectivity is driven by the ability of both the adjacent ring nitrogen and the ortho-nitro group to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgstackexchange.com

The scope of this transformation is broad, accommodating various nucleophiles. Thiolates, for instance, react readily to form 2-thioether-substituted 3-nitropyridines. acs.orgmdpi.com Studies on analogous 2-sulfonylpyridines have shown that they react rapidly with cysteine, indicating that soft nucleophiles like thiols are particularly effective for displacing the sulfonyl group. nih.gov Other nucleophiles, including alkoxides, amides, and stabilized carbanions, can also participate in this displacement, leading to a diverse array of 2-substituted 3-nitropyridine (B142982) derivatives. wikipedia.orgacs.org

The presence of the nitro group at the C-3 position is crucial for the high reactivity of the sulfone group at C-2. The nitro group is a powerful electron-withdrawing group, and it significantly activates the pyridine ring towards nucleophilic attack. nih.govnih.govnumberanalytics.com

This activation occurs through two primary mechanisms:

Inductive Effect : The high electronegativity of the nitro group withdraws electron density from the pyridine ring through the sigma bonds, increasing the electrophilicity of the ring carbons.

Resonance Effect : The nitro group can delocalize the negative charge of the anionic Meisenheimer intermediate through resonance. This stabilization is particularly effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. wikipedia.orglibretexts.org

In the case of 4-Methylphenyl 3-nitro-2-pyridinyl sulfone, the ortho-nitro group provides substantial resonance stabilization to the intermediate formed upon nucleophilic attack at C-2, thereby lowering the activation energy of the reaction and facilitating the rapid displacement of the sulfonyl group. wikipedia.org This makes the SNAr reaction a highly favorable process. nih.gov

Electrophilic Reactions on the Pyridine Ring

The pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from several factors:

The inherent electron-deficient character of the pyridine ring, where the electronegative nitrogen atom reduces the ring's nucleophilicity.

The presence of two potent electron-withdrawing groups, the 2-sulfonyl and 3-nitro groups, which further deplete the electron density of the ring.

Under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the electron-deficient nature of the ring, rendering it extremely resistant to attack by electrophiles. rsc.org

Consequently, electrophilic substitution reactions such as Friedel-Crafts alkylation or acylation are generally not feasible on this substrate. acs.orgntnu.no

Reactivity of the Nitro Group

The nitro group itself is a versatile functional group that can undergo various chemical transformations, most notably reduction.

Reduction Pathways of the Nitro Group

The nitro group of this compound can be reduced to several other nitrogen-containing functional groups, depending on the reagents and reaction conditions employed. The most common transformation is the reduction to a primary amine (amino group). masterorganicchemistry.com

A wide variety of methods are available for the reduction of aromatic nitro groups. numberanalytics.comnumberanalytics.com These can be broadly categorized into catalytic hydrogenation and chemical reduction using metals or other reducing agents. numberanalytics.com The choice of method depends on the desired product and the presence of other functional groups in the molecule. sci-hub.st

Reagent/MethodProductNotes
H₂ with Pd, Pt, or Ni catalystAmine (-NH₂)A common and efficient method. commonorganicchemistry.com Palladium on carbon (Pd/C) is frequently used. numberanalytics.com
Fe, Sn, or Zn in acidic medium (e.g., HCl)Amine (-NH₂)Classic method for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is also effective. commonorganicchemistry.com
Zinc dust with NH₄ClHydroxylamine (B1172632) (-NHOH)Provides a pathway to the partially reduced hydroxylamine. wikipedia.org
Sodium Borohydride (NaBH₄)Amine (-NH₂)Often requires a catalyst to be effective for aromatic nitro reduction. unimi.it
Lithium Aluminum Hydride (LiAlH₄)Azo compoundTends to produce azo compounds from aromatic nitro substrates rather than amines. commonorganicchemistry.com

Catalytic hydrogenation is a highly efficient method for this transformation. youtube.comyoutube.comyoutube.com It involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. numberanalytics.comyoutube.com This process is typically clean and produces high yields of the corresponding amine. sci-hub.st

Chemical reductions offer an alternative, particularly when certain functional groups are incompatible with hydrogenation conditions. Metals like iron, tin, or zinc in the presence of an acid are widely used and are effective for converting the nitro group to an amine. masterorganicchemistry.com By carefully selecting the reducing agent and conditions, it is also possible to achieve partial reduction to intermediates like hydroxylamines. wikipedia.org For example, using zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine derivative. wikipedia.org

Influence on Ring Activation/Deactivation towards Nucleophilic Attack

The chemical structure of this compound is characterized by a pyridine ring substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at position 3 and a 4-methylphenyl sulfonyl group (-SO₂-Tol) at position 2. This specific arrangement profoundly influences the reactivity of the pyridine ring, rendering it highly susceptible to nucleophilic attack.

The pyridine ring itself is inherently more reactive towards nucleophiles than benzene (B151609) due to the electronegative nitrogen atom, which can stabilize the negative charge in the intermediate of a substitution reaction. wikipedia.org The presence of the nitro and sulfonyl groups further enhances this reactivity through strong electron withdrawal, a phenomenon critical for the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orglibretexts.org

Key factors activating the ring include:

Nitro Group Activation: The nitro group, positioned ortho to the sulfonyl group, is a potent activator for nucleophilic substitution. It stabilizes the intermediate Meisenheimer complex through resonance, delocalizing the negative charge generated by the nucleophilic attack. wikipedia.orglibretexts.org

Sulfonyl Group as a Leaving Group: The 4-methylphenyl sulfonyl moiety is an excellent leaving group, facilitating the rearomatization of the ring after the initial nucleophilic addition. The stability of the resulting p-toluenesulfinate anion drives the substitution reaction forward.

Combined Effect: The synergistic effect of the ring nitrogen, the ortho-nitro group, and the sulfonyl leaving group makes the C-2 position of the pyridine ring exceptionally electrophilic and primed for displacement by a wide range of nucleophiles. wikipedia.orgnih.gov

This high degree of activation allows for SNAr reactions to occur under relatively mild conditions with various nucleophiles, as detailed in the table below.

Nucleophile (Nu)Reagent ExampleProduct Type
Oxygen NucleophilesSodium Methoxide (NaOMe)2-Methoxy-3-nitropyridine derivatives
Nitrogen NucleophilesAmmonia (NH₃), Amines (R-NH₂)2-Amino-3-nitropyridine derivatives
Sulfur NucleophilesSodium Thiophenoxide (NaSPh)2-(Phenylthio)-3-nitropyridine derivatives
Carbon NucleophilesCyanide (NaCN), Malonates2-Cyano-3-nitropyridine, 2-Malonyl-3-nitropyridine derivatives

Derivatization Strategies Utilizing this compound as a Building Block

The pronounced electrophilicity of the C-2 position makes this compound a valuable building block for synthesizing more complex molecules.

A key application of this compound is in the synthesis of fused and complex heterocyclic systems. nih.gov By reacting it with bifunctional nucleophiles, two new bonds can be formed, leading to the construction of a new ring fused to the pyridine core. The strategy involves an initial SNAr reaction by one nucleophilic site, followed by an intramolecular cyclization by the second nucleophilic site.

Bifunctional NucleophileResulting Heterocyclic Scaffold
EthylenediaminePyrazino[2,3-b]pyridine derivatives
2-AminoethanolOxazolo[4,5-b]pyridine derivatives
2-AminothiophenolThiazolo[4,5-b]pyridine derivatives
HydrazinePyridazino[4,5-b]pyridine derivatives

The structural and electronic properties of this compound make it a candidate for modification into precursors for functional materials. nih.gov The nitro group can be chemically reduced to an amino group. This resulting aminopyridine derivative can serve as a monomer or a precursor for synthesizing polymers, dyes, or ligands for metal complexes. The amino group can be diazotized and converted to various other functional groups, or it can be acylated to attach polymerizable units. These transformations allow for the tuning of electronic and photophysical properties, which is essential for applications in material science.

In the context of multi-step organic synthesis, this compound serves as a versatile intermediate that allows for the sequential and regioselective introduction of different functional groups onto the pyridine ring. researchgate.netnih.gov A typical synthetic sequence would involve:

Step 1: Nucleophilic Substitution at C-2: Displacement of the 4-methylphenyl sulfonyl group with a desired nucleophile (e.g., an organometallic reagent or an amine) to introduce a specific side chain at the C-2 position.

Step 2: Modification of the Nitro Group: The nitro group at C-3 can then be transformed. A common transformation is its reduction to an amino group (-NH₂).

Step 3: Further Functionalization at C-3: The newly formed amino group can be used as a handle for subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, or as a directing group for further substitutions on the ring.

This step-wise approach provides precise control over the final structure of the substituted pyridine, making it a valuable tool for the synthesis of complex targets like pharmaceuticals and agrochemicals. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Methylphenyl 3 Nitro 2 Pyridinyl Sulfone

Elucidation of Reaction Pathways for Sulfone Formation

The synthesis of 4-Methylphenyl 3-nitro-2-pyridinyl sulfone is typically achieved through a two-step process rooted in nucleophilic aromatic substitution (SNAr) followed by oxidation. This synthetic route is analogous to methods used for preparing other heteroaryl sulfones. acs.org

The proposed pathway commences with a nucleophilic aromatic substitution reaction on a suitable precursor, such as 2-chloro-3-nitropyridine. The chlorine atom at the 2-position is an effective leaving group, activated by the adjacent nitro group and the ring nitrogen. This precursor reacts with the sodium salt of 4-methylbenzenethiol (B89573) (sodium p-toluenethiolate). The thiolate anion acts as a potent nucleophile, displacing the chloride to form the intermediate thioether, 4-methylphenyl 3-nitro-2-pyridinyl sulfide (B99878).

Step 1: Thioether Formation (SNAr)

Reactants: 2-Chloro-3-nitropyridine, Sodium 4-methylbenzenethiolate

Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination)

Product: 4-Methylphenyl 3-nitro-2-pyridinyl sulfide

The subsequent step involves the oxidation of the sulfide to the corresponding sulfone. This transformation is crucial for enhancing the leaving group ability of the p-toluenesulfinyl group in subsequent reactions. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. acs.org

Step 2: Oxidation

Reactant: 4-Methylphenyl 3-nitro-2-pyridinyl sulfide

Oxidizing Agent: m-CPBA or H₂O₂

Product: this compound

This sequential approach provides an efficient and reliable pathway to the target sulfone, leveraging well-established reaction mechanisms.

Detailed Studies of Nucleophilic Substitution Mechanisms

This compound is an excellent substrate for nucleophilic substitution reactions, where the 4-methylphenyl sulfonyl group acts as the leaving group. The reaction mechanisms can proceed through different pathways, primarily the polar SNAr mechanism or the radical-based SRN1 mechanism.

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain process involving radical and radical anion intermediates. organicreactions.org While less common than polar SNAr pathways for such activated substrates, its potential cannot be disregarded. The SRN1 mechanism is particularly relevant for aromatic systems that can readily accept an electron. chim.itresearchgate.net

The process is initiated by the transfer of an electron to the this compound substrate, forming a radical anion. This initiation can be induced photochemically, electrochemically, or by a suitable chemical reductant. chim.it

Key Steps of the SRN1 Mechanism:

Initiation: An electron is transferred to the substrate (ArX) to form a radical anion (ArX•⁻).

ArX + e⁻ → [ArX]•⁻

Propagation:

The radical anion fragments, losing the sulfinate leaving group (X⁻) to form an aryl radical (Ar•). chim.it

[ArX]•⁻ → Ar• + X⁻

The aryl radical reacts with the incoming nucleophile (Nu⁻) to form a new radical anion ([ArNu]•⁻). chim.it

Ar• + Nu⁻ → [ArNu]•⁻

This new radical anion transfers its electron to a fresh molecule of the substrate (ArX), propagating the chain and forming the final product (ArNu). chim.it

[ArNu]•⁻ + ArX → ArNu + [ArX]•⁻

Termination: The chain reaction can be terminated by various processes, such as radical coupling or reaction with the solvent. chim.it

For this compound, the highly electron-deficient nitropyridinyl ring system makes the initial electron uptake to form the radical anion a favorable step. The subsequent fragmentation would yield a 3-nitro-2-pyridinyl radical and the 4-methylbenzenesulfinate (B2793641) anion.

The most prevalent mechanism for nucleophilic substitution on this compound is the SNAr (Nucleophilic Aromatic Substitution) pathway. wikipedia.org This mechanism is favored due to the profound activation of the pyridine (B92270) ring by the electron-withdrawing nitro and sulfonyl groups. masterorganicchemistry.com These groups stabilize the negatively charged intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the sulfonyl leaving group (the ipso-carbon). This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the 4-methylbenzenesulfinate anion. This step is generally fast. masterorganicchemistry.com

The stability of the Meisenheimer complex is key to the facility of the SNAr reaction. For this compound, the negative charge in the intermediate is effectively delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the 3-nitro group and the ring nitrogen atom. This extensive delocalization significantly lowers the activation energy for its formation. wikipedia.org

Studies on related nitropyridine systems show that they react efficiently with a variety of nucleophiles, including amines, alkoxides, and thiolates, via the SNAr pathway. nih.govnih.govresearchgate.net

Intermediates and Transition States in Sulfone Chemistry

The specific intermediates and transition states involved depend directly on the operative reaction mechanism.

For the SNAr pathway , the key intermediate is the Meisenheimer complex . wikipedia.org This anionic σ-complex is characterized by an sp³-hybridized carbon at the site of nucleophilic attack. wikipedia.org Its stability, which dictates the reaction rate, is derived from the resonance delocalization of the negative charge onto the electron-withdrawing substituents. Computational studies on analogous systems confirm that the formation of this complex via the first transition state is the rate-determining step of the reaction. acs.org

In the SRN1 pathway , the primary intermediates are radical species. chim.it

Substrate Radical Anion ([ArSO₂R']•⁻): Formed in the initiation step, this species is short-lived and rapidly fragments.

3-Nitro-2-pyridinyl Radical (Ar•): This is the key intermediate that captures the incoming nucleophile. Its reactivity and selectivity determine the course of the substitution.

The table below summarizes the key intermediates for each mechanistic pathway.

Reaction PathwayKey Intermediate(s)Description
SNAr Meisenheimer ComplexAnionic, resonance-stabilized σ-complex with an sp³-hybridized ipso-carbon. Formation is rate-determining.
SRN1 Substrate Radical AnionFormed by single-electron transfer to the substrate; precedes fragmentation.
SRN1 3-Nitro-2-pyridinyl RadicalFormed by loss of the sulfinate leaving group from the radical anion; reacts with the nucleophile.

Kinetic and Thermodynamic Analysis of Reactions

Kinetics: The SNAr reaction is expected to follow second-order kinetics, being first-order with respect to both the sulfone substrate and the nucleophile. nih.gov The rate constant (k) is highly sensitive to the nature of the nucleophile and the substituents on the aromatic ring.

Structure-reactivity studies on similar systems have demonstrated that strong electron-withdrawing groups, such as the nitro group present in this molecule, can increase the reaction rate by several orders of magnitude compared to unsubstituted analogues. acs.orgnih.gov The sulfonyl group is an excellent leaving group, and its departure is not involved in the rate-determining step, which is the initial nucleophilic attack. masterorganicchemistry.com

The table below illustrates the expected relative reaction rates for the SNAr reaction of this compound with various nucleophiles, based on established nucleophilicity trends.

NucleophileTypeExpected Relative RateRationale
CH₃S⁻ThiolateVery FastHighly polarizable and potent nucleophile.
CH₃O⁻AlkoxideFastStrong nucleophile.
(CH₃)₂NHSecondary AmineModerateGood nucleophilicity.
H₂OWaterVery SlowWeak, neutral nucleophile.

Density functional theory (DFT) calculations on related sulfonyl-activated systems support a two-step mechanism where the activation energy for the formation of the Meisenheimer complex is significantly higher than that for the subsequent loss of the leaving group. acs.org This confirms that the first step is the kinetic bottleneck of the reaction.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 4-Methylphenyl 3-nitro-2-pyridinyl sulfone, a suite of NMR experiments would be required.

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). Key expected signals would include those for the methyl group on the phenyl ring (a singlet), the aromatic protons on the p-substituted methylphenyl ring (two doublets), and the three protons on the nitro-pyridinyl ring, whose complex splitting patterns and downfield shifts would be characteristic of their positions relative to the nitro and sulfone groups.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons of both rings, and confirm the total carbon count of the molecular formula.

2D NMR (COSY, HSQC, HMBC): These advanced techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the 4-methylphenyl and 3-nitro-2-pyridinyl fragments through the sulfone bridge. For instance, an HMBC experiment would show long-range correlations between protons on one ring and carbons on the other, via the sulfonyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the specific functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong, characteristic absorption bands confirming the presence of the key functional groups. The most prominent would be the asymmetric and symmetric stretching vibrations of the sulfone group (SO₂) and the nitro group (NO₂).

Sulfone (SO₂) Group: Strong absorptions typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

Nitro (NO₂) Group: Strong bands are expected around 1550-1500 cm⁻¹ (asymmetric stretch) and 1370-1330 cm⁻¹ (symmetric stretch).

Aromatic Rings: C-H and C=C stretching vibrations characteristic of the pyridinyl and phenyl rings would also be present.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these functional groups, often providing stronger signals for the symmetric vibrations of the non-polar aromatic rings.

A hypothetical data table for the expected IR absorptions is shown below.

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Sulfone (SO₂)Asymmetric Stretching1350-1300
Sulfone (SO₂)Symmetric Stretching1160-1120
Nitro (NO₂)Asymmetric Stretching1550-1500
Nitro (NO₂)Symmetric Stretching1370-1330
Aromatic C=CStretching1600-1450

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the exact molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the compound's exact mass to four or five decimal places. This precise measurement allows for the unambiguous determination of the molecular formula (C₁₂H₁₀N₂O₄S).

Fragmentation Pattern: In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule would break apart in a predictable manner. The resulting fragment ions, such as the loss of the nitro group (NO₂) or the cleavage at the C-S or S-N bonds, would be detected. Analyzing this pattern would help confirm the proposed structure by showing the masses of the 4-methylphenylsulfonyl and 3-nitro-2-pyridinyl components.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the ultimate proof of structure. This technique maps the electron density of the atoms in the crystal, yielding a precise three-dimensional model of the molecule. It would confirm the atomic connectivity and provide invaluable data on bond lengths, bond angles, and the torsional angles between the pyridinyl and phenyl rings. This data would definitively establish the spatial relationship between the sulfone bridge and its aromatic substituents.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

There are no specific published DFT studies detailing the electronic structure of 4-Methylphenyl 3-nitro-2-pyridinyl sulfone. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation. Key electronic properties like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap would be calculated. These parameters are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. A Molecular Electrostatic Potential (MEP) map would also be generated to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

Prediction of Spectroscopic Parameters

No computational data predicting the spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound have been found in the literature. Theoretical predictions, usually performed using DFT methods, are instrumental in complementing experimental data. By calculating vibrational frequencies and chemical shifts, researchers can assign experimental spectral peaks to specific molecular motions and atomic environments, confirming the compound's structure.

Computational Modeling of Reaction Mechanisms and Energy Profiles

There is no available research on the computational modeling of reaction mechanisms involving this compound. This type of study would investigate the pathways of reactions in which this compound participates, either as a reactant or a product. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, studies on similar nitroaromatic compounds often explore mechanisms of nucleophilic aromatic substitution or cycloaddition reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No QSRR studies specifically including this compound were identified. QSRR models establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. To develop such a model, a dataset of related compounds with experimentally determined reactivity would be necessary. Molecular descriptors (topological, electronic, steric) for this compound could be calculated and used within an existing QSRR model to predict its reactivity, but no such specific application has been published.

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